molecular formula C11H19N5 B1432638 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine CAS No. 1520867-55-3

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine

Cat. No. B1432638
M. Wt: 221.3 g/mol
InChI Key: MHHZPZMHAPOYBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine”, often involves the use of organolithium reagents. The reaction mixture is quenched with a molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Molecular Structure Analysis

The molecular formula of “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine” is C26H39N7. The structure of the molecule is almost planar, with r.m.s. deviations of 0.003, 0.016, and 0.005 Å .


Chemical Reactions Analysis

The chemical reactions involving “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine” are highly regioselective, favoring the formation of C-4 substituted products. The reaction of the compound with N,N-dimethylethylenediamine affords the exclusive product .


Physical And Chemical Properties Analysis

The molecular weight of “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine” is 449.6 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7. The compound also has a rotatable bond count of 7 .

Scientific Research Applications

Insecticidal and Antibacterial Potential

Pyrimidine derivatives, closely related to 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, have shown significant insecticidal and antimicrobial activities. These compounds have been synthesized and evaluated for their potential against specific insects and selected microorganisms (Deohate & Palaspagar, 2020).

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, including compounds structurally similar to 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, has led to the development of ligands for the histamine H4 receptor. These ligands demonstrate potential for treating inflammation and pain, supporting the therapeutic promise of H4 receptor antagonists (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

Pyrimidine derivatives, akin to the chemical , have been investigated for their dual inhibitory activity against cholinesterase and amyloid-β (Aβ) aggregation. This research is significant for Alzheimer's disease treatment, indicating the role of pyrimidine-based compounds in targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Anticancer and Anti-Inflammatory Agents

Novel pyrazolopyrimidines derivatives, structurally related to 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These studies highlight the diverse biological activities of pyrimidine derivatives (Rahmouni et al., 2016).

Synthesis of Novel Heterocyclic Systems

Research has also been focused on synthesizing new heterocyclic systems derived from pyrimidine derivatives, which could offer a range of biological activities. This area of study is essential for the development of new therapeutic agents with varied pharmacological profiles (Sirakanyan et al., 2021).

Future Directions

The compound “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine” shows promise for further structural modification to achieve selective dual inhibition of DDR1 and DDR2 . It is also an important intermediate, especially for the synthesis of sulfonylurea herbicides .

properties

IUPAC Name

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZPZMHAPOYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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